9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
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Overview
Description
The compound “9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride” is a chemical with the CAS Number: 2361877-28-1 . It has a molecular weight of 291.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2S.2ClH/c1-10-14(12)6-2-9(3-7-14)8-11-4-5-13-9;;/h6,11H,2-5,7-8H2,1H3,(H,10,12);2*1H . This code provides a standard way to encode the compound’s structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Conversion into Oxime Derivatives
Studies on heterocyclic spiro compounds with barbituric acid moieties, including the conversion into various oxime derivatives, have been conducted. These derivatives are synthesized from corresponding diazaspiro undecane triones with hydroxylaminehydrogenchloride. The structures of these compounds are confirmed by UV, IR, NMR, and mass spectral data (Rahman et al., 2013).
Synthesis Strategies
Various synthetic strategies have been developed for the synthesis of spiroaminals, including 1-oxa-azaspiro undecane ring systems. These compounds, due to their significant biological activities, represent challenging targets for chemical synthesis (Sinibaldi & Canet, 2008).
Involvement in Catalytic Processes
A study shows the regio- and stereoselectivity in nitrile addition to dienylium-Fe(CO)3 compounds, leading to the synthesis of oxo- and azaspiro undecane ring systems. The preparation of these systems showcases their involvement in catalytic processes (Ong et al., 1996).
Electrocatalytic Oxidation of Amines
Electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro undecane N-oxyl radical demonstrates the compound's utility in electrochemical processes. This study provides insights into the oxidation process and its efficiency (Kashiwagi et al., 1999).
Reactivity in Castagnoli-Cushman Reaction
The enhanced reactivity of certain spiro compounds in the Castagnoli-Cushman reaction is noted. This study underscores the importance of the structural features of these compounds in chemical reactions (Rashevskii et al., 2020).
Antibacterial Applications
Research on spirocyclic derivatives of ciprofloxacin, utilizing 1-oxa-azaspiro undecane, highlights its potential in antibacterial applications. These derivatives are tested against various bacterial strains, demonstrating their biological activity (Lukin et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
9-methylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c1-10-14(12)6-2-9(3-7-14)8-11-4-5-13-9;;/h11H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCVCFSVGJYZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S1(=O)CCC2(CC1)CNCCO2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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